5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol
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Overview
Description
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is an organic compound with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g/mol . This compound features a bicyclic structure with a hydroxyl group attached to a pentane chain, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbicyclo(2.2.1)hept-2-ene.
Hydroxylation: The double bond in the bicyclic structure is hydroxylated using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, esters
Scientific Research Applications
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-: Similar structure but with an ethanol moiety.
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, (1R)-: Similar bicyclic structure but with different functional groups.
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-penten-2-one: Similar structure with a ketone group.
Uniqueness
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is unique due to its specific combination of a bicyclic structure and a pentane chain with a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
93892-54-7 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pentan-1-ol |
InChI |
InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h6,11-12,15H,3-5,7-10H2,1-2H3/b13-6- |
InChI Key |
NMFZKBFSVCPDJM-MLPAPPSSSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)/C1=C/CCCCO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1=CCCCCO)C |
Origin of Product |
United States |
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